molecular formula C14H18O B1266534 4-tert-Butylphenyl cyclopropyl ketone CAS No. 38675-79-5

4-tert-Butylphenyl cyclopropyl ketone

Cat. No. B1266534
CAS RN: 38675-79-5
M. Wt: 202.29 g/mol
InChI Key: XVDLXILLBPXUPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butylphenyl cyclopropyl ketone often involves the formation and reaction of tert-butyl ketones with other organic molecules. For instance, a study on the complexation between tert-butyl ketones and beta-cyclodextrin provides insights into the structural preferences of tert-butyl ketones in chemical reactions, offering a foundation for synthesizing complex organic molecules like 4-tert-Butylphenyl cyclopropyl ketone (Zubiaur & Jaime, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-Butylphenyl cyclopropyl ketone has been explored through various analytical techniques. For example, the role of terphenyl-containing carboxylic acid in the oligomerization of aryl vinyl ketone has been studied, highlighting the molecular interactions and structural transformations important for the synthesis and stabilization of complex ketones (Bondarenko et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl phenyl ketones, such as the intramolecular cyclization of 2-arylamino phenyl ketones, demonstrate the reactivity and potential applications of these compounds in organic synthesis. Such reactions can lead to the formation of complex structures at mild conditions, illustrating the versatility of tert-butyl phenyl ketones in chemical transformations (Cao et al., 2020).

Physical Properties Analysis

The physical properties of 4-tert-Butylphenyl cyclopropyl ketone, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, the systematic study of the hydride reduction of cyclopropyl ketones reveals information about the stability and reactivity of cyclopropyl ketones, which are critical for understanding the physical properties of these compounds (Kazuta et al., 2003).

Scientific Research Applications

Stereoselective Hydride Reduction

4-tert-Butylphenyl cyclopropyl ketone has been studied in the context of stereoselective hydride reduction. Research indicates high stereoselectivity can be achieved in the reduction of cyclopropyl ketones with bulky substituents. This finding is significant in synthetic organic chemistry, where controlling stereochemistry is crucial (Kazuta et al., 2003).

Synthesis of Optically Active Cyclopropyl Ketones

Another application involves the synthesis of optically active cyclopropyl ketones. The process, which uses β-keto γ′-hydroxy phosphine oxides, results in kinetically controlled, stereospecific formation of cyclopropyl ketones. This method is valuable for creating substances with specific optical activities, essential in the development of certain pharmaceuticals and fine chemicals (Nelson & Warren, 1999).

Catalysis and Oxidation Studies

4-tert-Butylbenzenesulfonamide, a structurally related compound, has been used as a substituent in Fe(ii) phthalocyanine for potential oxidation catalysts. The study highlighted its remarkable stability under oxidative conditions, useful in industrial applications, particularly in the field of green chemistry (Işci et al., 2014).

Asymmetric Synthesis of Amines

In the context of asymmetric synthesis, N-tert-Butanesulfinyl imines, prepared from ketones, serve as intermediates for synthesizing a wide range of amines. This method is highly versatile and crucial in producing enantioenriched amines, a key component in various pharmaceuticals (Ellman et al., 2002).

Complexation Studies

Research on the complexation between tert-butyl ketones and beta-cyclodextrin has been conducted, providing insights into the geometry and stability of these complexes. Such studies are vital for understanding molecular interactions in pharmaceuticals and materials science (Zubiaur, 2000).

properties

IUPAC Name

(4-tert-butylphenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-14(2,3)12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDLXILLBPXUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191971
Record name 4-tert-Butylphenyl cyclopropyl ketone
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphenyl cyclopropyl ketone

CAS RN

38675-79-5
Record name Cyclopropyl[4-(1,1-dimethylethyl)phenyl]methanone
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Record name 4-tert-Butylphenyl cyclopropyl ketone
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Record name 4-tert-butylphenyl cyclopropyl ketone
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Record name 4-TERT-BUTYLPHENYL CYCLOPROPYL KETONE
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